molecular formula C3H6Cl3OP B14705896 Phosphonic dichloride, (3-chloropropyl)- CAS No. 21510-86-1

Phosphonic dichloride, (3-chloropropyl)-

Cat. No.: B14705896
CAS No.: 21510-86-1
M. Wt: 195.41 g/mol
InChI Key: NIVBLBCAPKSHQL-UHFFFAOYSA-N
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Description

Phosphonic dichloride, (3-chloropropyl)-, is an organophosphorus compound characterized by a propyl chain substituted with a chlorine atom at the third carbon, bonded to a phosphorus center with two chloride groups. These compounds are critical in synthesizing polymers, agrochemicals, and flame retardants due to their electrophilic phosphorus center, which facilitates nucleophilic substitution reactions .

Properties

CAS No.

21510-86-1

Molecular Formula

C3H6Cl3OP

Molecular Weight

195.41 g/mol

IUPAC Name

1-chloro-3-dichlorophosphorylpropane

InChI

InChI=1S/C3H6Cl3OP/c4-2-1-3-8(5,6)7/h1-3H2

InChI Key

NIVBLBCAPKSHQL-UHFFFAOYSA-N

Canonical SMILES

C(CP(=O)(Cl)Cl)CCl

Origin of Product

United States

Chemical Reactions Analysis

Phosphonic dichloride, (3-chloropropyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include alcohols, water, and other nucleophiles. The major products formed from these reactions are phosphonic esters and acids .

Mechanism of Action

The mechanism of action of phosphonic dichloride, (3-chloropropyl)- involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key structural and regulatory differences among phosphonic dichlorides:

Compound Name CAS RN Molecular Formula HS Code Key Structural Features
Propylphosphonic dichloride 25235-15-8 C₃H₇Cl₂OP 2931.52 Linear propyl chain; no substituents
Isopropylphosphonic dichloride 1498-46-0 C₃H₇Cl₂OP 2931.59 Branched isopropyl group
Methylphosphonous dichloride 676-83-5 CH₃Cl₂P 2931.59 Methyl group; shorter alkyl chain
O-(3-Chloropropyl) methylphosphonothionate - C₁₁H₁₀ClF₃NO₄PS 2931.53 3-Chloropropyl group; thionate ester

Key Observations :

  • Isopropylphosphonic dichloride’s branched structure may reduce reactivity in polymer synthesis due to steric constraints .
  • Thermal Stability: Methylphosphonous dichloride (CH₃Cl₂P) exhibits higher reactivity but lower thermal stability in polycondensation reactions compared to bulkier alkyl variants .
  • Regulatory Differences : HS codes (e.g., 2931.52 vs. 2931.59) reflect trade classifications based on molecular structure and substituents .

Functional Comparisons

  • Propylphosphonic Dichloride (C₃H₇Cl₂OP) : Linear structure facilitates efficient polycondensation with aromatic diols, producing high-molecular-weight polymers. However, unsubstituted propyl chains may increase hydrolysis risk .
  • Methylphosphonous Dichloride (CH₃Cl₂P): High reactivity enables rapid polymerization but necessitates strict temperature control to prevent decomposition .

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